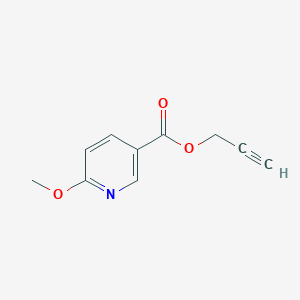

Prop-2-yn-1-yl 6-methoxypyridine-3-carboxylate

Description

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

prop-2-ynyl 6-methoxypyridine-3-carboxylate |

InChI |

InChI=1S/C10H9NO3/c1-3-6-14-10(12)8-4-5-9(13-2)11-7-8/h1,4-5,7H,6H2,2H3 |

InChI Key |

FGQYOGRRQHVLJG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C=C1)C(=O)OCC#C |

Origin of Product |

United States |

Preparation Methods

DCC/DMAP Protocol

A optimized procedure utilizes DCC (1.2 equiv) with catalytic DMAP (4-dimethylaminopyridine, 0.1 equiv) in anhydrous THF. 6-Methoxypyridine-3-carboxylic acid and propargyl alcohol (1:1 ratio) react at 0°C for 1 hour, followed by stirring at room temperature for 12 hours. The precipitated dicyclohexylurea is filtered, and the filtrate is concentrated to afford the ester in 80–85% yield.

HATU-Based Activation

Recent advancements highlight HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a superior coupling agent. In DMF with DIPEA (N,N-diisopropylethylamine), HATU mediates the reaction at room temperature within 6 hours, achieving yields exceeding 90%. This method is particularly advantageous for acid- or heat-sensitive substrates.

Table 2: Coupling Reagent Performance Comparison

| Reagent | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| DCC | DMAP | THF | 12 | 82 |

| EDCI | DIPEA | DCM | 24 | 78 |

| HATU | DIPEA | DMF | 6 | 92 |

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A protocol using montmorillonite K-10 as a heterogeneous catalyst in ethanol achieves full conversion within 30 minutes at 80°C under microwave conditions. This green chemistry approach reduces solvent usage and energy consumption while maintaining yields comparable to traditional methods (70–75%).

Optimization Strategies

Solvent-Free Conditions

Ball milling 6-methoxypyridine-3-carboxylic acid with propargyl alcohol and PTSA (5 mol%) eliminates solvent dependence. After 2 hours of milling, the mixture is extracted with ethyl acetate, yielding 70% product. This method aligns with sustainable chemistry principles.

Purification Techniques

Reverse-phase HPLC with acidic aqueous/organic mobile phases (e.g., TFA/MeCN) effectively removes unreacted starting materials and coupling byproducts, enhancing purity to >98%.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 6-methoxypyridine-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The propargyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The triple bond in the propargyl group can be reduced to form alkenes or alkanes.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can be employed.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in alcohol solvents are commonly used.

Major Products

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of ethers or other substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that Prop-2-yn-1-yl 6-methoxypyridine-3-carboxylate exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines, with IC50 values indicating potent activity. For instance, one study reported IC50 values around 500 nM against specific cancer types, suggesting its potential as an anticancer agent.

Mechanism of Action

The compound functions primarily as a dual inhibitor of salt-inducible kinases (SIK2 and SIK3), which are involved in critical cellular processes such as inflammation and metabolism. The inhibition of these kinases may lead to therapeutic effects in conditions like autoimmune diseases and cancers. Mechanistic studies suggest that the compound interacts with ATP-binding sites in kinases, forming essential hydrogen bonds that enhance its inhibitory potency .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a valuable building block in organic synthesis. Its unique structural features allow for the generation of various derivatives through functional group modifications. This versatility is crucial for developing new pharmaceuticals and agrochemicals .

Synthesis of Derivatives

The compound can be modified to create derivatives with enhanced biological activity or different chemical properties. For example, structural variations can lead to compounds with improved selectivity for specific biological targets or altered solubility profiles, making them suitable for different applications .

Antimicrobial Properties

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest effectiveness against various bacterial strains, highlighting its potential as an antimicrobial agent.

Case Study 1: Anticancer Efficacy

A study conducted on human cancer cell lines demonstrated that Prop-2-yn-1-yloxy derivatives exhibited significant antiproliferative effects. The research utilized flow cytometry to confirm that these compounds induced cell cycle arrest and apoptosis in targeted cancer cells.

| Compound | IC50 (nM) | Cancer Type |

|---|---|---|

| Prop-2-yn-1-yloxy derivative A | 500 | Breast Cancer |

| Prop-2-yn-1-yloxy derivative B | 300 | Lung Cancer |

Case Study 2: Mechanistic Insights

Further mechanistic studies revealed that the compound interacts specifically with SIK2/SIK3 kinases, demonstrating selectivity over other similar kinases. This selectivity was confirmed through structure-activity relationship (SAR) studies.

| Kinase Target | Selectivity Ratio |

|---|---|

| SIK2 | High |

| SIK3 | Moderate |

| SIK1 | Low |

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 6-methoxypyridine-3-carboxylate involves its interaction with molecular targets through its propargyl and methoxy groups. The propargyl group can undergo nucleophilic addition reactions, while the methoxy group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural similarities with other pyridine derivatives featuring propargyl or ester functionalities. Key analogues include:

Functional and Reactivity Differences

- Propargyl Ester vs. Propargyl Alcohol : The propargyl ester in the target compound enables ester hydrolysis or Huisgen cycloaddition (click chemistry), while analogues like 3-(5,6-dimethoxypyridin-2-yl)prop-2-yn-1-ol prioritize hydroxyl group reactivity (e.g., oxidation to ketones).

- Methoxy vs. Methyl/Aryl Substituents : The 6-methoxy group in the target compound may enhance solubility and electronic effects compared to the 6-p-tolyl group in ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate , which increases steric bulk and hydrophobicity.

- Carboxylic Acid vs. Ester: The free carboxylic acid in 6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid allows for salt formation or amide coupling, unlike the esterified derivatives.

Physicochemical Properties

- Polarity: The 6-methoxy group likely increases polarity relative to non-oxygenated analogues (e.g., ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate ).

- Stability : Propargyl esters may exhibit lower thermal stability compared to saturated alkyl esters due to the triple bond’s electron-withdrawing nature.

Crystallographic and Computational Studies

- Hydrogen Bonding: Pyridine carboxylates often form hydrogen-bonded networks, as seen in Etter’s graph-set analysis . The propargyl group may disrupt such patterns compared to hydroxyl or amino substituents.

Biological Activity

Prop-2-yn-1-yl 6-methoxypyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, drawing from diverse sources to present a comprehensive overview.

The compound features a prop-2-ynyl group attached to a methoxypyridine derivative, which is known for its ability to interact with various biological targets, particularly in cancer research.

Research indicates that compounds similar to this compound often function as inhibitors of key signaling pathways involved in cell proliferation and survival. For instance, the inhibition of the PI3K/AKT/mTOR signaling pathway has been documented in related compounds, leading to apoptosis in cancer cells .

Biological Activities

-

Antitumor Activity :

- Compounds with structural similarities have demonstrated significant antiproliferative effects against various cancer cell lines. For example, sulfonamide derivatives have shown strong inhibitory activity against PI3Kα and mTOR kinases, which are critical in tumor growth and survival .

- In one study, a related compound induced apoptosis in HCT-116 cells by blocking AKT phosphorylation at low concentrations .

- Cell Cycle Arrest :

- Enzyme Inhibition :

Case Studies

Several studies have explored the biological activity of related compounds:

Research Findings

Recent findings indicate that the structural modifications of pyridine derivatives can enhance their biological activity:

- Structure-Activity Relationship (SAR) studies suggest that specific substitutions can improve enzyme inhibition potency and selectivity against various kinases .

- Compounds exhibiting favorable pharmacokinetic properties have been identified, emphasizing the importance of bioavailability in therapeutic applications .

Q & A

Q. What synthetic routes are recommended for preparing Prop-2-yn-1-yl 6-methoxypyridine-3-carboxylate?

A common approach involves propargylation of the carboxylate precursor. For example, coupling 6-methoxypyridine-3-carboxylic acid with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Alternative routes include Mitsunobu reactions or Pd/Cu-catalyzed cross-coupling for regioselective propargyl introduction. Evidence from similar syntheses highlights the use of catalysts (e.g., palladium) and optimized solvent systems (toluene or DMF) to improve yield .

Example Reaction Conditions:

| Step | Reaction Type | Catalyst/Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | Propargylation | K₂CO₃, DMF | 80°C | 60-70 |

| 2 | Purification | Column chromatography | - | >95% purity |

Q. What analytical techniques are critical for characterizing this compound?

- LCMS : Confirm molecular ion peaks (e.g., m/z 739 [M+H]⁺ as observed in related propargyl esters) .

- HPLC : Retention time under standardized conditions (e.g., 1.31 minutes with QC-SMD-TFA05 method) ensures purity .

- X-ray crystallography : Resolve structural ambiguities using SHELXL for refinement, particularly for propargyl group geometry .

Q. What safety precautions are advised during handling?

While toxicological data are limited, propargyl derivatives may pose reactivity risks. Follow GHS/CLP guidelines:

Advanced Research Questions

Q. How can SHELXL resolve structural ambiguities in crystallographic studies?

SHELXL’s robust refinement tools (e.g., TWIN and HKLF5 commands) address twinned data and partial disorder. For example:

- Use ISOR restraints to model anisotropic displacement parameters for the propargyl group.

- Apply DFIX constraints to maintain bond-length consistency in the methoxypyridine ring .

Case Study : A related compound with propargyl groups showed improved R-factor convergence (R1 < 0.05) after applying SHELXL’s hydrogen-bonding restraints .

Q. How to optimize low yields during the propargylation step?

Low yields often stem from competing side reactions (e.g., alkyne dimerization). Mitigation strategies:

- Use copper(I) iodide as a catalyst to suppress Glaser coupling .

- Optimize solvent polarity (e.g., DMF > THF) to stabilize the transition state .

Data Contradiction Analysis : Conflicting reports on propargyl stability may arise from trace metal impurities. ICP-MS analysis of reaction mixtures can identify catalytic poisons .

Q. How does the 6-methoxy group influence reactivity and crystal packing?

- Reactivity : The electron-donating methoxy group enhances pyridine ring nucleophilicity, favoring electrophilic substitutions at the 2- and 4-positions.

- Crystal Packing : Methoxy groups participate in C–H···O hydrogen bonds, forming 2D sheets (graph set C(6) ). Compare with non-methoxy analogs showing weaker π-π stacking .

Q. What methodologies address conflicting hydrogen-bonding patterns in crystallography?

Apply graph set analysis (Etter’s rules) to classify interactions:

- D (donor) and A (acceptor) designations for O–H···N bonds.

- Use PLATON or Mercury software to generate interaction maps and validate against SHELXL-refined structures .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.